molecular formula C14H23BO2 B135194 (4-octylphenyl)boronic Acid CAS No. 133997-05-4

(4-octylphenyl)boronic Acid

Cat. No. B135194
CAS RN: 133997-05-4
M. Wt: 234.14 g/mol
InChI Key: HUKDAABRKOWPNA-UHFFFAOYSA-N
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Description

(4-octylphenyl)boronic Acid, also known as OPBA, is a boronic acid derivative that has gained considerable attention in recent years due to its unique chemical properties and potential applications in various scientific fields. OPBA is a white solid with a molecular weight of 236.23 g/mol and a melting point of 131-133°C.

Scientific Research Applications

Biomedical Applications:

  • Drug Delivery Systems:

    • Insulin Delivery: Boronic acids, including (4-Octylphenyl)boronic Acid, have been utilized in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can result in the swelling of the delivery system, enabling sustained insulin release. This mechanism has been explored to develop a self-regulated insulin delivery system for diabetes treatment (Siddiqui et al., 2016).
    • Cancer Therapy and Other Applications: Boronic acid-containing polymers, due to their unique reactivity and responsive nature, have been investigated for potential use in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique properties make them suitable candidates for the development of new biomaterials (Cambre & Sumerlin, 2011).
  • Enzyme Inhibition and Therapy:

    • Boronic acid compounds, owing to their unique structural features, have been explored for the development of potent enzyme inhibitors and as agents in boron neutron capture therapy for cancer. They are also studied as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Chemical Applications:

  • Suzuki Reaction:

    • Boronic acids are highly valued in organic chemistry for their role in the synthesis of biphenyls via Suzuki reactions. Heterocyclic boronic acids, although less frequently featured due to synthesis challenges, are of significant interest due to their biological activities and synthetic utility (Tyrrell & Brookes, 2003).
  • Aza-Michael Addition Catalysis:

    • The versatility of boronic acid in catalysis has been highlighted through its use in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction pathway opens the door to synthesizing densely functionalized cyclohexanes and underscores the potential of boronic acid in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
  • Sensing and Imaging:

    • Boronic acids, including this compound, are increasingly utilized in sensing applications due to their interaction with diols and strong Lewis bases, leading to their utility in various sensing applications. This includes biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Safety and Hazards

The safety information for (4-Octylphenyl)boronic Acid includes the signal word “Warning” and hazard statements H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Biochemical Analysis

Biochemical Properties

(4-Octylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols. This property makes it an excellent candidate for the development of biosensors and molecular recognition systems. The compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can form complexes with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt normal cell signaling by interfering with the phosphorylation of key signaling proteins . This disruption can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis . Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols, which allows it to interact with a wide range of biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolism.

properties

IUPAC Name

(4-octylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDAABRKOWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400718
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133997-05-4
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (BuLi, 1.6 M in hexanes, 2.4 mL, 3.8 mmol) was added dropwise to a stirred solution of p-n-octyliodobenzene (1.0 g, 3.2 mmol) in dry THF (15 mL) at −78° C. under nitrogen. After stirring for 30 minutes and maintaining the temperature at −78° C., trimethylborate (0.4 g, 3.8 mmol) was added dropwise. The system was allowed to return to room temperature after 1 hour and was left stirring under nitrogen overnight. Concentrated HCl (8 mL) and water (15 mL) were then added and stirring was continued for 2 hours. The mixture was extracted with ether (15 3 mL). The ethereal phase was combined and was washed with brine and water (20 2 mL), dried with MgSO4, and the solvent removed in vacuo to give p-n-octylphenylboronic acid as a white solid (0.63 g, 84% yield).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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